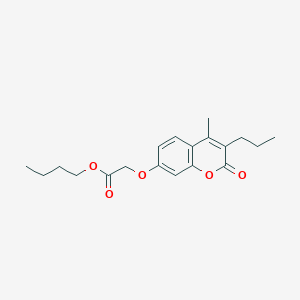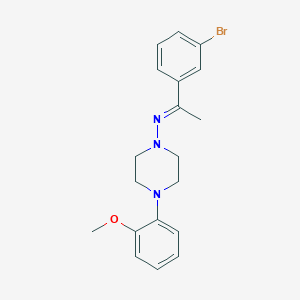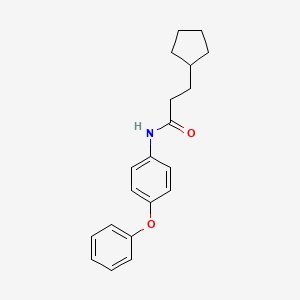![molecular formula C22H13FN2O B11662239 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol](/img/structure/B11662239.png)
6-(4-Fluorophenyl)benzo[a]phenazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)benzo[a]phenazin-5-ol is a derivative of benzo[a]phenazine, a class of aza-polycyclic compounds. These compounds are known for their unique biological properties and are found in nature as secondary metabolites from various microorganisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol typically involves multi-component reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with o-phenylenediamine, followed by the addition of an aromatic aldehyde and a suitable catalyst . The reaction is usually carried out under reflux conditions in glacial acetic acid, leading to the formation of the desired product with good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Fluorophenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .
Applications De Recherche Scientifique
6-(4-Fluorophenyl)benzo[a]phenazin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the disruption of cellular processes and induces apoptosis in cancer cells . Additionally, the compound’s antioxidant properties contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]phenazin-5-ol: Lacks the 4-fluorophenyl group but shares similar biological properties.
6-(4-Chlorophenyl)benzo[a]phenazin-5-ol: Similar structure with a chlorine atom instead of fluorine, exhibiting different reactivity and biological activity.
6-(4-Methylphenyl)benzo[a]phenazin-5-ol: Contains a methyl group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the 4-fluorophenyl group in 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol enhances its lipophilicity and electron-withdrawing properties, which can influence its reactivity and biological activity. This makes it a unique compound with potential advantages in drug development and other applications .
Propriétés
Formule moléculaire |
C22H13FN2O |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C22H13FN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H |
Clé InChI |
PNAQJYYWTTZBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11662181.png)
![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)

![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11662194.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11662204.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11662214.png)
![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11662215.png)
![ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate](/img/structure/B11662221.png)
![3-chloro-N-(3-{(1E)-1-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B11662233.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11662236.png)

